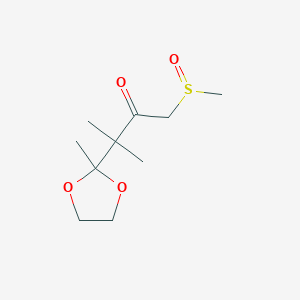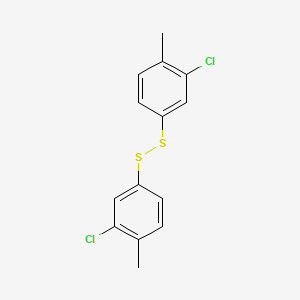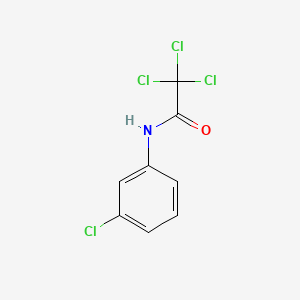
Acetanilide, 2,2,2,3'-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2,2,2,3’-tetrachloro- is a chlorinated derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This compound is characterized by the presence of four chlorine atoms attached to the acetanilide structure, which significantly alters its chemical and physical properties.
Vorbereitungsmethoden
The synthesis of Acetanilide, 2,2,2,3’-tetrachloro- typically involves the chlorination of acetanilide. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the acetanilide molecule. Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as using advanced chlorination reactors and purification systems.
Analyse Chemischer Reaktionen
Acetanilide, 2,2,2,3’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines, forming different substituted acetanilides.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2,2,2,3’-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetanilide, 2,2,2,3’-tetrachloro- involves its interaction with various molecular targets. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Acetanilide, 2,2,2,3’-tetrachloro- can be compared with other chlorinated acetanilides, such as:
2,2,2,4’-Tetrachloro-2’-(trifluoromethyl)acetanilide: This compound has a trifluoromethyl group in addition to the chlorine atoms, which significantly alters its chemical properties and applications.
2,2,2-Trichloro-3’-(trifluoromethyl)acetanilide: Similar to the previous compound but with one less chlorine atom, affecting its reactivity and uses.
2,2-Dichloro-3’-(trifluoromethyl)acetanilide: With fewer chlorine atoms, this compound exhibits different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
3004-73-7 |
|---|---|
Molekularformel |
C8H5Cl4NO |
Molekulargewicht |
272.9 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
InChI-Schlüssel |
ZCNFWVGKVHRKCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


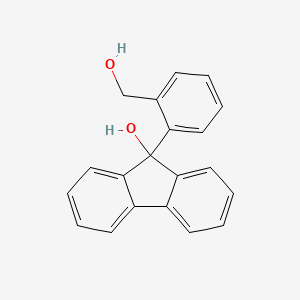


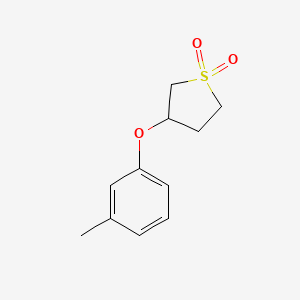


![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
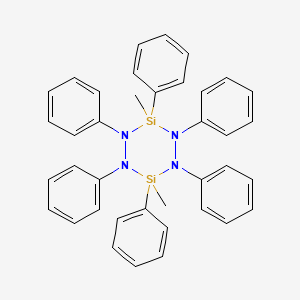
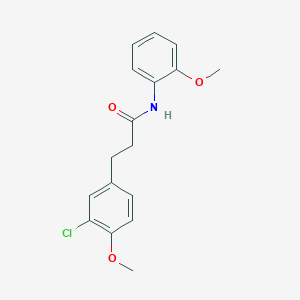
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)


